molecular formula C19H17FN2O3S B302812 1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302812
M. Wt: 372.4 g/mol
InChI Key: VPNLPIGGFZQRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C19H17FN2O3S. This compound is known for its unique structure, which includes a fluorophenyl group, a furan ring, and a thioxodihydropyrimidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 1,3-diethyl-2-thiobarbituric acid with 5-(2-fluorophenyl)-2-furaldehyde. The reaction is carried out in anhydrous ethanol in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature between 20-35°C and monitoring the reaction progress using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-diethyl-2-thiobarbituric acid: A precursor in the synthesis of the target compound.

    5-(2-fluorophenyl)-2-furaldehyde: Another precursor used in the synthesis.

    1,3-diethyl-5-(1-methylbutyl)-5-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A structurally similar compound with different substituents.

Uniqueness

1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-diethyl-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H17FN2O3S/c1-3-21-17(23)14(18(24)22(4-2)19(21)26)11-12-9-10-16(25-12)13-7-5-6-8-15(13)20/h5-11H,3-4H2,1-2H3

InChI Key

VPNLPIGGFZQRDH-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C(=O)N(C1=S)CC

Origin of Product

United States

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